4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Description
Properties
IUPAC Name |
12-(4-methoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-25-17-12-9-16(10-13-17)23-20-8-4-7-19(20)22-18-6-3-2-5-15(18)11-14-21(22)24-23/h2-3,5-6,9-14H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXEPTZBJSZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications through chemical reactions such as oxidation, reduction, and substitution.
-
Reactivity : It can undergo various reactions:
- Oxidation : This can introduce additional functional groups.
- Reduction : This can reduce double bonds or other functional groups.
- Substitution : This can replace one functional group with another.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Quinoline derivatives |
| Reduction | NaBH4, LiAlH4 | Dihydroquinoline derivatives |
| Substitution | Cl2, Br2, NH3 | Diverse substituted products |
Biology
- Antimicrobial Properties : Research indicates that compounds similar to 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline exhibit antimicrobial activity against various pathogens. Studies have shown promising results in inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It potentially inhibits the proliferation of cancer cells by interfering with specific molecular targets involved in cell signaling pathways.
Medicine
- Therapeutic Effects : Investigations into the therapeutic effects of this compound are ongoing, particularly concerning its potential in treating infectious diseases and cancer. Its ability to interact with biological systems makes it a candidate for drug development.
- Mechanism of Action : The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to observed biological effects.
Industry
- Material Development : In industrial applications, this compound is being explored for the development of new materials and chemical processes due to its unique chemical properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of derivatives of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Potential
Research published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cell lines. The study demonstrated that treatment with the compound resulted in decreased cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and DNA replication. The compound may also interfere with signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Skeleton Variations
The benzo[f]cyclopenta[c]quinoline scaffold differs from simpler quinoline derivatives by its fused cyclopentane ring, which alters steric and electronic profiles. Key analogs include:
- 4-(2-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline: Differs in the methoxy group’s position (para vs. ortho), affecting molecular symmetry and dipole moments .
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline: A non-fused quinoline derivative with multiple aryl substituents, showing distinct conformational flexibility .
Substituent Effects
- Electron-Donating Groups (e.g., methoxy) : Improve solubility and modulate binding interactions in biological targets (e.g., GPER-1 receptors) .
- Halogenated Derivatives (e.g., chloro, fluoro) : Increase lipophilicity and enhance antimicrobial potency .
Physicochemical Properties
Thermal and Spectroscopic Data
Molecular Weight and Formula
- 4-(4-Methoxyphenyl)-...quinoline: C23H19NO (MW: 325.40) .
- 4-(1,3-Benzodioxol-5-yl)-...quinoline: C23H17NO2 (MW: 339.39) .
Antimicrobial Activity
- 4-(4-Methoxyphenyl)-...quinoline: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .
- Halogenated Analogs (e.g., 6-fluoro-4-(2-(1-(4-methoxyphenyl)-...quinoline): High antiviral activity against SARS-CoV-2 (SI > 10) due to fluorine substituents .
Pharmacological Targets
- GPER-1 Binding: Analog (3aR,4S,11cS)-4-phenyl-...quinoline shows hydrophobic interactions in GPER-1 active sites, similar to the target compound .
- Neuroprotection : Hybrids with 3,5-dichlorobenzoic acid exhibit antioxidative effects in neuronal models .
Biological Activity
4-(4-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is an organic compound that belongs to the class of benzoquinoline derivatives. This compound is notable for its unique structural features, which combine elements of quinoline and cyclopenta structures. The biological activity of this compound has garnered attention in various research contexts, particularly in relation to its potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzoquinoline derivatives have shown effectiveness against various cancer cell lines. A study highlighted that certain cycloadducts derived from quinoline structures demonstrated stronger anticancer activity compared to their quaternary salt counterparts . Specifically, the most active compound in that study showed lethality against leukemia cell lines, suggesting a potential for developing effective anticancer agents from this class of compounds.
The mechanism of action for these compounds often involves intercalation into DNA, which disrupts cellular replication processes. This property is critical for their anticancer efficacy as it can lead to apoptosis in cancer cells . Additionally, some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression, such as topoisomerase II and ATP synthase .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity associated with quinoline derivatives. Some studies have reported that compounds with similar structural motifs exhibit moderate to high activity against various pathogens, including bacteria and parasites . The specific interactions at the molecular level are still under investigation, but preliminary findings indicate that these compounds may inhibit bacterial growth through mechanisms involving disruption of cellular membranes or interference with metabolic pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 5a | Anticancer | 17 | |
| Compound 6c | Anticancer | Not specified | |
| Compound A | Antimicrobial | 0.014-5.87 | |
| Compound B | Antimicrobial | Moderate |
Case Study 1: Anticancer Evaluation
In a recent study, a series of benzoquinoline derivatives were synthesized and evaluated for their anticancer properties against several cell lines. The results indicated that modifications in the chemical structure significantly influenced their biological activity. For example, the introduction of methoxy groups enhanced the anticancer efficacy of certain derivatives, leading researchers to explore structure-activity relationships (SAR) further .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of quinoline derivatives against Plasmodium falciparum, the causative agent of malaria. The synthesized compounds exhibited varying degrees of antimalarial activity, with some showing comparable efficacy to established antimalarial drugs like chloroquine . These findings support the notion that quinoline-based compounds could serve as a foundation for developing new antimicrobial therapies.
Q & A
Q. What are the established synthetic routes for 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, amines, and ketones. For example, iodine-catalyzed condensation of 4-methoxybenzaldehyde, naphthalen-2-amine, and a cycloketone in tetrahydrofuran (THF) at elevated temperatures (~338 K) is a common approach . Yield optimization requires careful control of stoichiometry (e.g., 2:2:2 molar ratios), solvent polarity (THF vs. ethanol for crystallization), and catalyst loading. Slow evaporation of ethanol solutions often yields single crystals suitable for X-ray diffraction .
Q. How is the molecular structure of this compound characterized, and what non-covalent interactions stabilize its crystal packing?
X-ray crystallography reveals deviations from planarity in the benzoquinoline core (e.g., C3 atom deviates by 0.169 Å from the mean plane) and dihedral angles between aromatic rings (e.g., 71.1° between phenyl substituents) . Non-covalent interactions, such as π-π stacking (3.78 Å between pyridyl rings) and C–H···π interactions, stabilize the crystal lattice, forming dimeric and polymeric networks . These structural features are critical for understanding solid-state reactivity and solubility.
Q. What biological activities are reported for structurally related quinoline derivatives?
Analogous compounds exhibit anti-inflammatory, antimalarial, and psychotropic activities. For instance, bromophenyl-substituted derivatives show anti-allergic properties via histamine receptor modulation, while nitroquinoline derivatives display mutagenic and carcinostatic effects . The methoxyphenyl group may enhance bioavailability by modulating lipophilicity, though specific data for this compound require further validation .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for quinoline derivatives with varying substituents?
Discrepancies often arise from differences in substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) and assay conditions. For example, anti-inflammatory activity in methoxy-substituted derivatives may conflict with mutagenicity in nitro analogs due to divergent metabolic pathways . Methodological solutions include:
Q. What strategies are recommended for optimizing synthetic routes to improve regioselectivity?
Regioselectivity challenges arise in cyclization steps due to competing reaction pathways. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·Et₂O) may direct cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific transition states.
- Temperature gradients : Stepwise heating (e.g., 298 K → 338 K) reduces side reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Docking studies (e.g., AutoDock Vina) using crystal structure data can model interactions with enzymes like topoisomerase II or cytochrome P450. Key steps:
- Generate 3D conformers accounting for non-planar quinoline cores .
- Validate force fields (e.g., AMBER) against experimental binding affinities.
- Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by the methoxyphenyl group .
Q. What advanced analytical techniques resolve ambiguities in structural elucidation?
Beyond X-ray diffraction:
- Dynamic NMR : Detects conformational flexibility in solution (e.g., ring puckering).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing [M+H]⁺ from adducts).
- Solid-state NMR : Probes hydrogen-bonding networks in polymorphs .
Q. How do steric and electronic effects of the 4-methoxyphenyl group influence photophysical properties?
The methoxy group’s electron-donating nature red-shifts absorption/emission spectra by extending π-conjugation. Steric hindrance from the dihydrocyclopenta moiety reduces aggregation-induced quenching, as seen in fluorescence studies of analogous compounds . Experimental validation requires UV-Vis spectroscopy and time-resolved fluorescence in varied solvents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
